molecular formula C28H29N3O4 B11142762 4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)phenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11142762
M. Wt: 471.5 g/mol
InChI Key: NWGPVAFCDDECDN-LCUIJRPUSA-N
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Description

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used in the study of biological pathways and as a probe for investigating enzyme activity.

    Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and benzyloxybenzoyl compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of 4-[4-(benzyloxy)benzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a building block for more complex molecules make it a valuable compound in scientific research.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-30(2)17-6-18-31-25(21-13-15-29-16-14-21)24(27(33)28(31)34)26(32)22-9-11-23(12-10-22)35-19-20-7-4-3-5-8-20/h3-5,7-16,25,32H,6,17-19H2,1-2H3/b26-24-

InChI Key

NWGPVAFCDDECDN-LCUIJRPUSA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

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